Cas no 116097-84-8 (L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI))

L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) structure
116097-84-8 structure
Product Name:L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
N.o CAS:116097-84-8
MF:C42H62N10O7S
MW:851.069488048553
CID:141288
PubChem ID:3082766
Update Time:2025-04-19

L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
    • (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-me
    • septide, acetyl-Arg(6)-
    • A6A-Septide
    • Ac-6-Arg-9-pro-substance P (6-11)
    • Acetyl-6-arg-septide
    • L-Methioninamide, N2-acetyl-L-arginyl-L-phenylalanyl-L-phenelalanyl-L-profyl-L-leucyl-
    • N~2~-acetyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
    • Septide, acetyl-arginine(6)-
    • Substance P (6-11), Ac-arg(6)-pro(9)-
    • Substance P (6-11), acetyl-arginyl(6)-proline(9)-
    • 116097-84-8
    • (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
    • DTXSID70151275
    • Inchi: 1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1
    • Chave InChI: DPVIJCCNTAWHMH-LBBUGJAGSA-N
    • SMILES: S(C)CC[C@@H](C(N)=O)NC([C@H](CC(C)C)NC([C@@H]1CCCN1C([C@H](CC1C=CC=CC=1)NC([C@H](CC1C=CC=CC=1)NC([C@H](CCC/N=C(\N)/N)NC(C)=O)=O)=O)=O)=O)=O

Propriedades Computadas

  • Massa Exacta: 850.45286
  • Massa monoisotópica: 850.45236553g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 60
  • Contagem de Ligações Rotativas: 24
  • Complexidade: 1470
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 6
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 299Ų

Propriedades Experimentais

  • PSA: 273.3
Fornecedores recomendados
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente